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Irvingia gabonensis, ext. - 192230-28-7

Irvingia gabonensis, ext.

Catalog Number: EVT-1512338
CAS Number: 192230-28-7
Molecular Formula: C14H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irvingia gabonensis, commonly known as African mango, wild mango, or bush mango, is a species of tree native to tropical West African forests. This tree is notable for its edible fruit and seeds, which are rich in nutrients and have been utilized both as food and in traditional medicine for centuries. The species belongs to the family Irvingiaceae and is classified under the order Malpighiales. Its scientific classification is as follows:

  • Kingdom: Plantae
  • Clade: Tracheophytes
  • Clade: Angiosperms
  • Clade: Eudicots
  • Clade: Rosids
  • Order: Malpighiales
  • Family: Irvingiaceae
  • Genus: Irvingia
  • Species: I. gabonensis

The tree can grow up to 40 meters in height and produces fruits that are green when ripe, containing a sweet pulp and a hard seed. The seeds are particularly valued for their high fat and protein content, making them a significant food source in various West African cuisines .

Synthesis Analysis

The extraction of compounds from Irvingia gabonensis primarily involves obtaining the seed extract, which can be performed using various methods. Common techniques include:

  1. Solvent Extraction: This method uses solvents like ethanol or methanol to dissolve the desired compounds from the seeds. The process typically yields a dark brown paste rich in bioactive compounds.
  2. Cold Pressing: In this method, seeds are mechanically pressed to extract oils without the use of heat, preserving sensitive compounds.
  3. Supercritical Fluid Extraction: This advanced technique utilizes supercritical carbon dioxide to extract essential oils and other compounds while avoiding thermal degradation.

Each method has its advantages regarding yield, purity, and preservation of bioactive properties .

Molecular Structure Analysis

The molecular structure of key compounds isolated from Irvingia gabonensis includes various phytochemicals such as:

  • Lupeol (3β-lup-20(29)-en-3-ol): A triterpenoid with potential anti-inflammatory properties.
  • Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-propanoate: An alkaloid derivative with reported antioxidant activity.
Chemical Reactions Analysis

Irvingia gabonensis extracts undergo several chemical reactions that contribute to their medicinal properties:

  1. Antioxidant Activity: The presence of flavonoids and phenolic compounds allows the extracts to scavenge free radicals effectively.
  2. Antidiabetic Effects: Compounds in the seed extract may inhibit enzymes involved in carbohydrate metabolism, thus lowering blood sugar levels.
  3. Anti-inflammatory Reactions: Triterpenoids like lupeol can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

These reactions underscore the therapeutic potential of the extracts in managing various health conditions.

Mechanism of Action

The mechanisms through which Irvingia gabonensis exerts its effects involve multiple pathways:

  1. Weight Management: The seed extract may influence fat metabolism by promoting lipolysis (fat breakdown) and inhibiting adipogenesis (fat cell formation), potentially through modulation of specific gene expressions related to fat storage.
  2. Blood Sugar Regulation: Active compounds may enhance insulin sensitivity and reduce glucose absorption in the intestines, contributing to lower blood sugar levels.
  3. Cholesterol Reduction: The high fiber content in seeds can bind bile acids, leading to reduced cholesterol absorption and synthesis .

These mechanisms highlight its potential as a functional food ingredient for metabolic health.

Physical and Chemical Properties Analysis

The physical and chemical properties of Irvingia gabonensis include:

  • Appearance: Seeds are typically oval-shaped with a hard outer shell.
  • Nutritional Profile (per 100 grams):
    • Calories: 697
    • Fat: 67 g
    • Carbohydrates: 15 g
    • Protein: 8.5 g
    • Fiber content is significant due to its high polysaccharide content.

The seeds also exhibit moisture content around 1.4%, with a crude lipid content of approximately 7.9% . These properties contribute to its culinary uses and health benefits.

Applications

The applications of Irvingia gabonensis span several domains:

  1. Culinary Uses: The seeds are ground into a powder known as "ogbono," used as a thickening agent in soups across West Africa.
  2. Nutraceuticals: Due to its weight loss and cholesterol-lowering effects, extracts are marketed as dietary supplements aimed at obesity management.
  3. Traditional Medicine: Local populations utilize various parts of the tree for treating ailments such as diabetes, dysentery, and inflammation .
Taxonomy and Botanical Characterization of *Irvingia gabonensis*

Phylogenetic Classification Within Irvingiaceae Family

Irvingia gabonensis (Aubry-Lecomte ex O'Rorke) Baill. belongs to the Irvingiaceae family within the order Malpighiales. This family comprises tropical trees distributed across Africa and Southeast Asia, characterized by their production of resinous compounds and edible seeds. The genus Irvingia includes six accepted species, with I. gabonensis and I. wombolu being the most economically significant in Africa. Molecular phylogenetic studies confirm that Irvingiaceae diverged early within Malpighiales, sharing a common ancestor with Chrysobalanaceae and Linaceae approximately 89-96 million years ago. I. gabonensis is distinguished by its sweet-fruited phenotype, contrasting with the bitter-fruited I. wombolu, a differentiation now supported by genomic analyses [1] [4] [6].

Table 1: Phylogenetic Classification of *Irvingia gabonensis*

Taxonomic RankClassification
KingdomPlantae
CladeTracheophytes
OrderMalpighiales
FamilyIrvingiaceae
GenusIrvingia
SpeciesI. gabonensis
Binomial NameIrvingia gabonensis (Aubry-Lecomte ex O'Rorke) Baill.
Major SynonymsI. barteri, I. caerulea, I. duparquetii [1] [6]

Morphological Differentiation From Irvingia wombulu and Related Species

Key morphological traits differentiate I. gabonensis from its close relative I. wombolu:

  • Fruit Characteristics: I. gabonensis produces sweet, juicy, edible pulp with zingiberene and cinnamic acid contributing to its spicy, fruity aroma. In contrast, I. wombolu fruit is conspicuously bitter and astringent due to higher concentrations of sesquiterpenoids [1] [4]. The exocarp of I. gabonensis ripens to yellow-green, while I. wombolu retains a darker green hue.
  • Seed Architecture: Both species yield kernels (dika nuts), but I. gabonensis seeds are larger (25–38 mm long) with a higher oil content (54–68%). Crucially, I. gabonensis seeds exhibit no correlation between fruit size and kernel size, complicating phenotypic selection for breeding programs [1] [9].
  • Floral Morphology: I. gabonensis flowers are yellowish-green and arranged in small panicles. Microscopic analysis reveals subtle differences in sepal pubescence compared to I. wombolu, though this requires expert botanical examination for definitive identification [1] [5].
  • Leaf Morphology: Leaves are simple, elliptical, and leathery (5–15 × 2.5–6 cm), with asymmetric margins. The adaxial surface is dark green and glossy, distinguishing it from I. wombolu’s duller, broader leaves [5].

Table 2: Morphological Comparison of *Irvingia gabonensis and I. wombolu*

TraitI. gabonensisI. wombolu
Fruit TasteSweet, turpentine-likeBitter, astringent
Pulp ColorBright orangePale yellow
Seed Size25–38 mm long20–30 mm long
Oil Content54–68%45–62%
Leaf SurfaceGlossyMatte
Ecological PreferenceHumid coastal forestsDryer sub-Saharan regions [1] [4] [5]

Agromorphological Traits: Fruit, Seed, and Canopy Architecture

Irvingia gabonensis is a large evergreen tree reaching 40 m in height, with a straight bole (diameter: 1 m) and prominent buttresses extending up to 3 m. Its spherical, dense canopy provides critical shade in agroforestry systems:

  • Fruit Agromorphology: Fruits are drupaceous, ellipsoidal to cylindrical (40–65 mm long), with a fibrous, orange mesocarp. Each fruit contains a single woody endocarp housing the seed. Fruit production varies seasonally, with two annual fruiting peaks (April–July and September–October) in mature trees (>10 years old). Wild trees yield ~1,060 fruits annually, though yields increase in cultivated varieties [1] [5] [9].
  • Seed Biochemistry: Kernels contain high levels of saturated fatty acids (lauric and myristic acids dominate), proteins (8.5 g/100 g), and carbohydrates (15 g/100 g). The solid fat ("dika butter") melts at 38–42°C, making it suitable for food and cosmetic applications [1] [3].
  • Canopy Function: The dense evergreen canopy reduces light penetration by 70–80%, creating a microclimate that benefits shade-tolerant crops like cocoa (Theobroma cacao). However, studies in Côte d'Ivoire show reduced cocoa vigor within 10–20 m radius of I. gabonensis due to resource competition, necessitating strategic spacing in agroforestry [7] [9].

Table 3: Agromorphological Traits of *Irvingia gabonensis*

TraitSpecification
Tree Height30–40 m
Bole DiameterUp to 100 cm
Buttress HeightUp to 3 m
Fruit Dimensions40–65 mm long, 42–64 mm wide
Fruit Weight50–100 g
Seed Kernel Oil67 g fat/100 g
Canopy Coverage15–20 m diameter
Time to Fruiting10–15 years (seedlings); 2–4 years (grafted) [1] [5] [7]

Geographical Distribution and Ecological Niches in Tropical Africa

Irvingia gabonensis inhabits the Guinean-Congolian phytogeographical region, primarily in lowland tropical rainforests (200–500 m altitude) with annual rainfall of 1,200–3,000 mm. Its distribution spans Nigeria, Cameroon, Gabon, Congo, and Angola, but it is notably absent from the Dahomey Gap (e.g., Togo, Benin) except through recent introductions. Ecological niche modeling confirms its restriction to wetter coastal zones, contrasting with I. wombolu’s broader range into drier transition zones like the Lake Victoria basin [1] [4] [5].

Key ecological adaptations include:

  • Soil Preferences: Thrives on deep (>150 cm), well-drained soils with pH 4.5–7.5. Tolerates acidic substrates but avoids waterlogged conditions [1] [5].
  • Biotic Interactions: Dependent on insects (Coleoptera, Diptera, Hymenoptera) for pollination and vertebrates (elephants, gorillas) for seed dispersal. Declines in megafauna populations threaten natural regeneration, increasing reliance on human cultivation [1] [2].
  • Climatic Constraints: Requires mean annual temperatures of 25–32°C; growth ceases below 20°C. Temperature extremes above 38°C impair flowering [5].
  • Agroecological Role: Traditionally preserved in agroforestry systems to shade cocoa and coffee. In Côte d'Ivoire, its integration increases total carbon stocks by 15–20% compared to monocultures but requires reduced cocoa density near trees to mitigate yield impacts [7] [9].

Table 4: Ecological Parameters for *Irvingia gabonensis**

ParameterRange
Native RangeNigeria, Cameroon, Gabon, Congo, DR Congo, Angola
Altitude200–500 m
Mean Annual Rainfall1,200–3,000 mm
Mean Annual Temperature25–32°C
Soil pH4.5–7.5
Soil Depth>150 cm
Main DispersersElephants, gorillas
Conservation StatusIUCN: Least Concern (1998 assessment) [1] [4] [5]

Compound List

  • Irvingia gabonensis, ext.
  • Zingiberene
  • Cinnamic acid
  • Dodecanal
  • Dodecanol
  • Ellagic acid
  • Mono-O-methyl-ellagic acid
  • Di-O-methyl-ellagic acid
  • Tri-O-methyl-ellagic acid
  • Glycosides of ellagic acid derivatives
  • Lauric acid
  • Myristic acid

Properties

CAS Number

192230-28-7

Product Name

Irvingia gabonensis, ext.

Molecular Formula

C14H13NO

Synonyms

Irvingia gabonensis, ext.

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